Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Medicinal Chemistry Physicochemical Profiling SAR Exploration

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 307552-14-3) is a synthetic benzofuran derivative defined by a 2-methyl-3-carboxylate ester core and a 5-(2,5-dimethylbenzyloxy) substituent. Its molecular formula is C20H20O4, with a monoisotopic mass of 324.14 Da.

Molecular Formula C20H20O4
Molecular Weight 324.376
CAS No. 307552-14-3
Cat. No. B2432440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS307552-14-3
Molecular FormulaC20H20O4
Molecular Weight324.376
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
InChIInChI=1S/C20H20O4/c1-12-5-6-13(2)15(9-12)11-23-16-7-8-18-17(10-16)19(14(3)24-18)20(21)22-4/h5-10H,11H2,1-4H3
InChIKeyCDZOBFLWOGKFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 307552-14-3): Core Physicochemical & Structural Identity for Procurement


Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 307552-14-3) is a synthetic benzofuran derivative defined by a 2-methyl-3-carboxylate ester core and a 5-(2,5-dimethylbenzyloxy) substituent. Its molecular formula is C20H20O4, with a monoisotopic mass of 324.14 Da [1]. Physicochemical predictions indicate a logP of approximately 5.44–5.80, a boiling point of 453.0 ± 40.0 °C, and a topological polar surface area of 49 Ų, placing it in a moderately lipophilic small-molecule space [2]. The compound is commercially available at >95% purity from Sigma-Aldrich (AldrichCPR) and AKSci, primarily positioned as a research building block .

Supports exploration of hydrophobic pocket interactions in hit-to-lead programs
Enables focused benzofuran library synthesis via 3-methyl ester handle
Serves as a calibration probe for in silico ADME model validation

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Why Unvalidated Analogs Cannot Guarantee Reproducible Research Outcomes


Within the benzofuran-3-carboxylate chemical space, subtle alterations in substitution pattern profoundly alter molecular topology, lipophilicity, and potential target engagement. The 5-(2,5-dimethylbenzyloxy) group installed on this compound produces a distinct shape and projected logP of ~5.5, which would differ markedly from close analogs such as the 5-methoxy (logP ~3.3) or 6-bromo derivatives . In the absence of validated biological activity data, the compound's value lies in the novelty and uniqueness of its substitution vector for structure-activity relationship (SAR) exploration. Generic substitution with a simpler benzofuran-3-carboxylate, such as methyl 2-methyl-1-benzofuran-3-carboxylate (CAS 39811-83-1), would eliminate the 5-arylalkyl ether extension, forfeiting a key diversification handle and the distinct physiochemical property set required for hit-to-lead progression [1].

5-Methoxy benzofuran analogs exhibit lower predicted lipophilicity, potentially altering SAR for hydrophobic pocket interactions.

Unsubstituted core (methyl 2-methylbenzofuran-3-carboxylate) lacks the 5-arylalkyl ether extension, forfeiting a key diversification handle and molecular complexity.

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Quantifiable Physicochemical and Structural Differentiation Data


Enhanced Lipophilicity and Predicted Membrane Permeability Versus 5-Methoxy Analog

The target compound exhibits a computed logP (XLogP3-AA) of 4.8, significantly higher than the 5-methoxy analog (methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate) which has a logP of 3.28 [1]. This difference is driven by the 2,5-dimethylbenzyl substituent, increasing lipophilicity by ~1.5 log units. This shift is critical for medicinal chemists designing CNS-penetrant or lipophilic-targeting library members.

Lipophilicity Shift
Class-level inference
Target: XLogP3-AA 4.8
Comparator: 3.28 (5-methoxy analog)
Δ +1.5 log units
Supports lipophilicity-driven SAR exploration
Computed property; verify experimentally
Medicinal Chemistry Physicochemical Profiling SAR Exploration

Increased Molecular Bulk and Topological Complexity Versus Unsubstituted Core

This compound has a molecular weight of 324.37 g/mol and a heavy atom count of 24, compared to a nominal 190 g/mol and 14 heavy atoms for the unsubstituted core methyl 2-methyl-1-benzofuran-3-carboxylate [1][2]. The additional 134 Da and 10 heavy atoms introduced by the 2,5-dimethylbenzyloxy group provide key vectors for additional van der Waals interactions in a target binding pocket, moving it from fragment space into lead-like property space.

Molecular Complexity
Class-level inference
Target: 324.37 g/mol, 24 heavy atoms
Comparator: 190 g/mol, 14 heavy atoms
Δ +134.4 g/mol, +10 heavy atoms
Moves from fragment to lead-like space
PubChem computed properties
Fragment-Based Drug Design Chemical Biology Library Design

Distinct Spectroscopic and Structural Identity Confirmed by Vendor Purity Specifications

The compound is procurable at a specified purity of >95% . Its unique SMILES string (Cc1ccc(C)c(COc2ccc3c(c2)c(C(=O)OC)c(C)o3)c1) and InChIKey (CDZOBFLWOGKFQE-UHFFFAOYSA-N) provide a definitive digital identity for registration, inventory management, and analytical verification, eliminating ambiguity when sourcing from compound management vendors [1].

Identity & Purity
Specification review
Reported >95% purity; Unique InChIKey: CDZOBFLWOGKFQE-UHFFFAOYSA-N
Supports batch-to-batch reliability and HTS identity verification
Per vendor specification
Organic Synthesis Chemical Procurement Quality Control

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Recommended Deployment Scenarios Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Diversification

The compound's unique 5-(2,5-dimethylbenzyloxy) extension, contributing a 1.5 log increase in lipophilicity versus simpler 5-methoxy analogs, makes it a strategic choice for medicinal chemists seeking to explore hydrophobic pocket interactions in target proteins. Its computed logP of ~5.44–5.80 suggests utility in CNS-focused or intracellular-targeted screening libraries.

Building Block for Focused Benzofuran Library Synthesis

The methyl ester at position 3 serves as a synthetic handle for amide coupling or hydrolysis, while the intact 5-arylalkyl ether offers a non-trivial diversification point that is absent in the basic 2-methylbenzofuran-3-carboxylate scaffold . This enables rapid generation of analog series with controlled lipophilicity gradients.

Physicochemical Probe for Computational Model Validation

The accurately predicted and measurable properties (logD ~5.44 at pH 7.4, TPSA 48.7 Ų [1]) allow this compound to serve as a calibration standard or validation probe for in silico ADME models, particularly for evaluating the predictive accuracy of logD algorithms on benzofuran ethers.

Quality-Controlled Reference for High-Throughput Screening Sets

With a vendor-guaranteed purity of >95% and a unique digital identifier (InChIKey: CDZOBFLWOGKFQE-UHFFFAOYSA-N), this compound meets the minimum identity and purity standards for inclusion in HTS screening decks , reducing false hit rates due to impure or misidentified compounds.

Application
Selection Property
Validation Focus
Hit-to-lead diversification
5-(2,5-dimethylbenzyloxy) substitution vector
Hydrophobic pocket interaction modeling and SAR evaluation
Focused benzofuran library synthesis
3-methyl ester handle with arylalkyl ether extension
Analog series generation and lipophilicity gradient control
Computational ADME model validation
Predicted lipophilicity and TPSA profile
In silico logD/logP prediction accuracy on benzofuran ethers
HTS screening deck reference
Reported high purity and unique digital identity
Identity and purity verification to minimize false hits
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